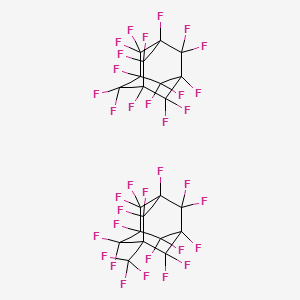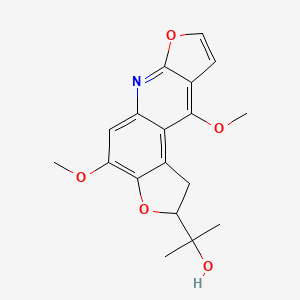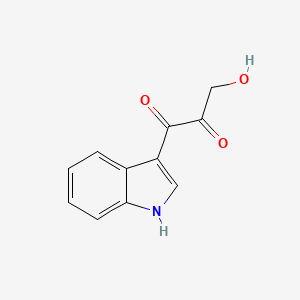
3-Hydroxy-1-indol-3-yl-propane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1-indol-3-yl-propane-1,2-dione is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole ring fused with a propane-1,2-dione moiety, making it a versatile molecule in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Several synthetic routes have been explored for the preparation of 3-Hydroxy-1-indol-3-yl-propane-1,2-dione. One common method involves the condensation of indolylmagnesium bromide with 2-acetoxy-propionyl chloride, followed by oxidation with bismuth oxide . Another approach includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to yield the desired indole derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-1-indol-3-yl-propane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Bismuth oxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include various indole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-1-indol-3-yl-propane-1,2-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Hydroxy-1-indol-3-yl-propane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-carbaldehyde: Another indole derivative used in organic synthesis.
Indole-3-propionic acid: Known for its antioxidant properties.
Uniqueness
3-Hydroxy-1-indol-3-yl-propane-1,2-dione stands out due to its unique combination of the indole ring and propane-1,2-dione moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C11H9NO3 |
|---|---|
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
3-hydroxy-1-(1H-indol-3-yl)propane-1,2-dione |
InChI |
InChI=1S/C11H9NO3/c13-6-10(14)11(15)8-5-12-9-4-2-1-3-7(8)9/h1-5,12-13H,6H2 |
InChI-Schlüssel |
RIRLLZBYBIQRFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


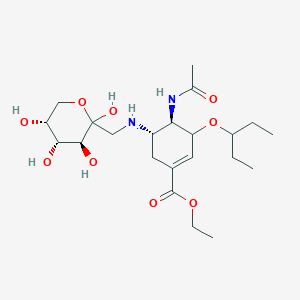


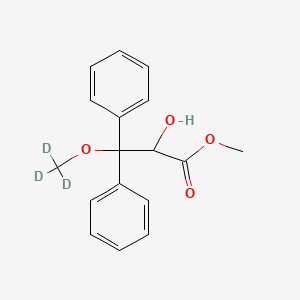
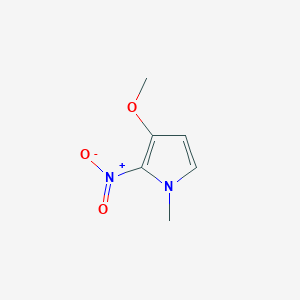
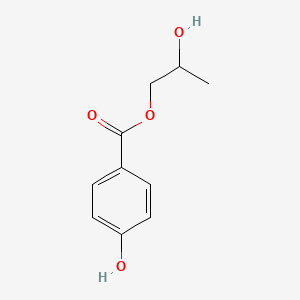

![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13837897.png)
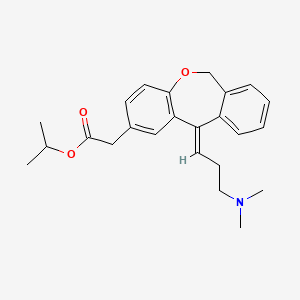
![3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13837906.png)

![7-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13837921.png)
